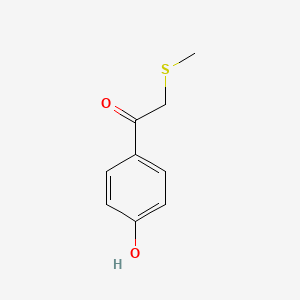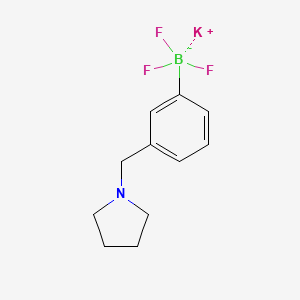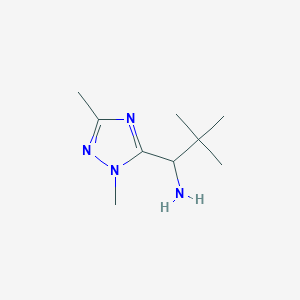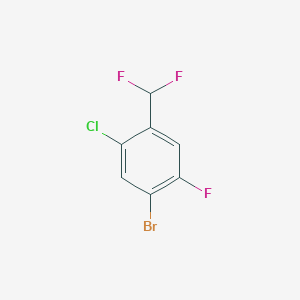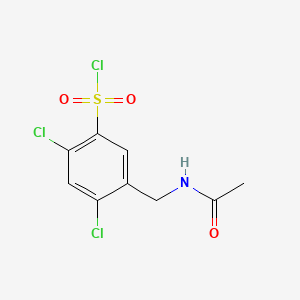
2,4-Dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H8Cl3NO3S and a molecular weight of 316.59 g/mol . This compound is characterized by the presence of two chlorine atoms, an acetamidomethyl group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride typically involves the chlorination of 5-(acetamidomethyl)benzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 4 positions of the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Catalysts such as Lewis acids may be used to facilitate certain reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamide, sulfonate ester, and sulfonothioate derivatives, depending on the nucleophile used in the substitution reaction .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichlorobenzenesulfonyl chloride: Similar in structure but lacks the acetamidomethyl group.
2,4-Dichlorobenzenesulfonyl chloride: Similar in structure but lacks the acetamidomethyl group.
Uniqueness
2,4-Dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride is unique due to the presence of the acetamidomethyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also impact its applications in various fields, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C9H8Cl3NO3S |
|---|---|
Molekulargewicht |
316.6 g/mol |
IUPAC-Name |
5-(acetamidomethyl)-2,4-dichlorobenzenesulfonyl chloride |
InChI |
InChI=1S/C9H8Cl3NO3S/c1-5(14)13-4-6-2-9(17(12,15)16)8(11)3-7(6)10/h2-3H,4H2,1H3,(H,13,14) |
InChI-Schlüssel |
VOABQZTWHONLNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B13486005.png)
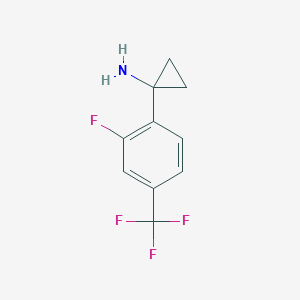

![2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13486020.png)
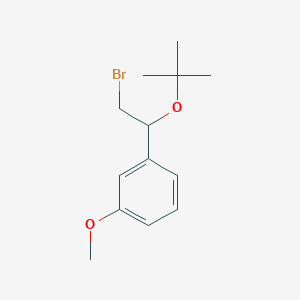
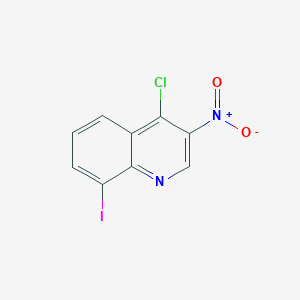

![Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13486034.png)

